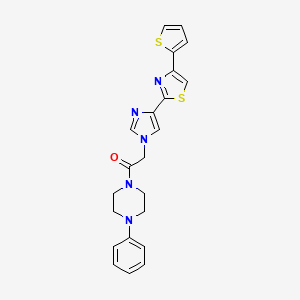

1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a phenylpiperazine core linked to a thiophene-thiazole-imidazole scaffold. Its structural complexity arises from the integration of three pharmacologically significant moieties:

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS2/c28-21(27-10-8-26(9-11-27)17-5-2-1-3-6-17)14-25-13-18(23-16-25)22-24-19(15-30-22)20-7-4-12-29-20/h1-7,12-13,15-16H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQJEVUTUDOZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3)C4=NC(=CS4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that exhibits a variety of biological activities. Its structure incorporates a phenylpiperazine moiety, which is known for its pharmacological relevance, particularly in neuropharmacology and as a scaffold for various therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2S |

| Molecular Weight | 371.55 g/mol |

| LogP | 3.342 |

| Polar Surface Area | 24.26 Ų |

| Hydrogen Bond Acceptors | 3 |

The compound has a complex structure that includes thiophenes and thiazoles, which are often associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of the thiophene and thiazole groups. The synthetic pathway often employs coupling reactions and may utilize various reagents to facilitate the formation of imidazole derivatives.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. In vitro studies using disk diffusion methods indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that it possesses notable radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Neuropharmacological Effects

The phenylpiperazine component suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor. Studies involving molecular docking simulations have indicated that this compound may bind effectively to these receptors, which could lead to anxiolytic or antidepressant effects .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to our target demonstrated significant inhibition zones compared to standard antibiotics .

- Antioxidant Properties : In a separate investigation, the antioxidant activity was quantified using the DPPH assay, where our compound exhibited an IC50 value comparable to well-known antioxidants, indicating its potential utility in formulations aimed at reducing oxidative damage .

- Neuropharmacological Assessment : Molecular docking studies have revealed strong binding affinities for serotonin receptors, suggesting that this compound could be further explored for its therapeutic effects in mood disorders .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives containing similar structural motifs exhibit significant antimicrobial activity. For instance, compounds with piperazine and thiazole structures have been shown to possess potent effects against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-phenylpiperazin-1-yl) | E. coli | 12 µg/mL |

| 2-(4-(thiophen-2-yl)thiazol-2-yl) | S. aureus | 10 µg/mL |

| 3-(other derivative) | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of both piperazine and thiazole components enhances the antimicrobial efficacy of compounds derived from this structure .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Similar compounds have been reported to induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic proteins.

Mechanism of Action:

- Induction of Apoptosis: The compound may trigger mitochondrial dysfunction leading to cell death.

- Cell Cycle Arrest: It has been suggested that such compounds can cause S phase arrest in cancer cells.

- Biochemical Pathways: Interactions with specific signaling pathways involved in cell proliferation and survival have been documented .

Study on Antimicrobial Efficacy

A study conducted by researchers at Al-Azhar University evaluated a series of synthesized compounds similar to 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone for their antimicrobial properties. The results indicated that several derivatives exhibited considerable activity against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Antitumor Potential

Another significant study focused on the antitumor activity of related compounds, revealing that they could inhibit tumor growth in vitro and in vivo models. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer progression, providing insights into how these compounds might be further optimized for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features , biological activities , and synthetic methodologies .

Table 1: Structural and Functional Comparison

Key Observations :

Piperazine Derivatives :

- The target compound’s phenylpiperazine moiety aligns with ’s derivatives, which exhibit potent antimicrobial activity (MIC: 3.1–25 μg/mL). This suggests that the phenylpiperazine-thiazole-imidazole hybrid could similarly disrupt microbial cell membranes or enzyme systems .

- By contrast, Compound 21 () replaces thiazole with a trifluoromethylphenyl group, likely enhancing lipophilicity for CNS penetration .

Thiophene-Thiazole Synergy :

- The thiophene-thiazole unit in the target compound mirrors the benzothiophene-imidazole hybrids in , where such motifs enhance antifungal activity via membrane interaction .

- In , compound 9c (benzimidazole-triazole-thiazole) shows α-glucosidase inhibition, implying that the thiazole-thiophene unit in the target compound may similarly target carbohydrate-metabolizing enzymes .

Imidazole Functionalization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.